molecular formula C5H4BrClN2 B170228 5-Bromo-2-chloro-3-methylpyrazine CAS No. 112930-94-6

5-Bromo-2-chloro-3-methylpyrazine

Cat. No. B170228
M. Wt: 207.45 g/mol
InChI Key: RWDYAMJQLRNUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It has a molecular weight of 207.45 g/mol . It is also known by other names such as 112930-94-6, MFCD18250182, SCHEMBL22678131, and AKOS025395504 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-3-methylpyrazine . The InChI code is 1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 . The compound has a topological polar surface area of 25.8 Ų and a complexity of 101 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.45 g/mol . It has an XLogP3-AA of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 205.92464 g/mol .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 5-Bromo-2-chloro-3-methylpyrazine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.
    • Results or Outcomes : The outcomes would also depend on the specific pharmaceutical process. As an intermediate, this compound would contribute to the synthesis of the final pharmaceutical product .
  • Synthesis of Stereostructural Pyridine-3-Sulfonamide Derivatives

    • Field : Biochemistry
    • Application : 5-Bromo-2-chloro-3-methylpyrazine has been used in the synthesis of stereostructural pyridine-3-sulfonamide derivatives . These derivatives have been studied for their bioactivity.
    • Method of Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The specific synthesis procedures are not provided in the source.
    • Results or Outcomes : The study was aimed at understanding the role of these derivatives in bioactivity . The specific results or outcomes are not provided in the source.
  • Suzuki–Miyaura Coupling
    • Field : Organic Chemistry
    • Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
    • Results or Outcomes : The outcomes would also depend on the specific Suzuki–Miyaura coupling process. As a reagent, this compound would contribute to the formation of the new carbon–carbon bond .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Industry
    • Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in the food and drug industry . The specific applications are not provided in the source.
    • Results or Outcomes : The outcomes would also depend on the specific process. As a reagent, this compound would contribute to the formation of the final product .
  • Scientific Research and Development

    • Field : Scientific Research
    • Application : 5-Bromo-2-chloro-3-methylpyrazine is used for scientific research and development . The specific applications are not provided in the source.
    • Results or Outcomes : The outcomes would also depend on the specific research. As a reagent, this compound would contribute to the research outcomes .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

5-bromo-2-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYAMJQLRNUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-methylpyrazine

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